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molecular formula C12H13N3O3 B017095 5-Nitro-N-acetyltryptamine CAS No. 96735-08-9

5-Nitro-N-acetyltryptamine

Cat. No. B017095
M. Wt: 247.25 g/mol
InChI Key: PKDUVHDAPLRJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730707B2

Procedure details

5-Nitrotryptamine (6 mmol) is dissolved in pyridine (15 ml) and treated with acetic anhydride (7 mmol) 20 min at 27° C. The solvents are removed in vacuo, the residue taken into a small amount of methanol and passed through a short plug of silica with 5% methanol-chloroform eluent. Product-containing fractions are pooled, evaporated and dried thoroughly at <0.1 mm Hg.
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:14]2[C:7]([NH:8][CH:9]=[C:10]2[CH2:11][CH2:12][NH2:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:16](OC(=O)C)(=[O:18])[CH3:17]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:15]=[C:14]2[C:7](=[CH:6][CH:5]=1)[NH:8][CH:9]=[C:10]2[CH2:11][CH2:12][NH:13][C:16](=[O:18])[CH3:17])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2NC=C(CCN)C2=C1
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
7 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried thoroughly at <0.1 mm Hg

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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